molecular formula C6H11ClN2O B13524723 (5-Ethyl-1,3-oxazol-2-yl)methanaminehydrochloride

(5-Ethyl-1,3-oxazol-2-yl)methanaminehydrochloride

Cat. No.: B13524723
M. Wt: 162.62 g/mol
InChI Key: GPZOILMKDKTYQF-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-1,3-oxazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Ethyl-1,3-oxazole+Methanamine+HCl(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride\text{5-Ethyl-1,3-oxazole} + \text{Methanamine} + \text{HCl} \rightarrow \text{(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride} 5-Ethyl-1,3-oxazole+Methanamine+HCl→(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride

Industrial Production Methods: In an industrial setting, the production of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry: (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is explored for its potential therapeutic effects and as a lead compound for drug discovery.

Industry: In the industrial sector, (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
  • (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(5-ethyl-1,3-oxazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-4-8-6(3-7)9-5;/h4H,2-3,7H2,1H3;1H

InChI Key

GPZOILMKDKTYQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CN.Cl

Origin of Product

United States

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